molecular formula C13H27N3O B14506544 N-[Bis(dimethylamino)methylidene]octanamide CAS No. 63493-49-2

N-[Bis(dimethylamino)methylidene]octanamide

Cat. No.: B14506544
CAS No.: 63493-49-2
M. Wt: 241.37 g/mol
InChI Key: FJRIOQAFVHQYOJ-UHFFFAOYSA-N
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Description

N-[Bis(dimethylamino)methylidene]octanamide is a chemical compound with the molecular formula C13H27N3O and a molecular weight of 241.373 g/mol It is known for its unique structure, which includes a bis(dimethylamino)methylidene group attached to an octanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[Bis(dimethylamino)methylidene]octanamide can be synthesized through the reaction of octanoyl chloride with tetramethylguanidine . The reaction typically involves the following steps:

    Preparation of Octanoyl Chloride: Octanoic acid is treated with thionyl chloride to produce octanoyl chloride.

    Reaction with Tetramethylguanidine: Octanoyl chloride is then reacted with tetramethylguanidine under controlled conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[Bis(dimethylamino)methylidene]octanamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bis(dimethylamino)methylidene group.

    Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new compounds.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions, resulting in the formation of unsaturated derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and electrophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various substituted amides, unsaturated compounds, and heterocyclic derivatives .

Scientific Research Applications

N-[Bis(dimethylamino)methylidene]octanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[Bis(dimethylamino)methylidene]octanamide involves its interaction with molecular targets through its reactive functional groups. The bis(dimethylamino)methylidene group can participate in various chemical interactions, leading to the modulation of biological pathways and molecular targets. The specific pathways and targets depend on the context of its application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[Bis(dimethylamino)methylidene]octanamide include other N,N-dimethylamino derivatives and enaminones. These compounds share structural similarities and exhibit comparable reactivity.

Uniqueness

This compound is unique due to its specific combination of the bis(dimethylamino)methylidene group with an octanamide backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications .

Properties

CAS No.

63493-49-2

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

N-[bis(dimethylamino)methylidene]octanamide

InChI

InChI=1S/C13H27N3O/c1-6-7-8-9-10-11-12(17)14-13(15(2)3)16(4)5/h6-11H2,1-5H3

InChI Key

FJRIOQAFVHQYOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N=C(N(C)C)N(C)C

Origin of Product

United States

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